molecular formula C17H16ClN3O2 B2717054 N-(3-Chloro-5-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide CAS No. 1247799-33-2

N-(3-Chloro-5-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide

Cat. No.: B2717054
CAS No.: 1247799-33-2
M. Wt: 329.78
InChI Key: VXQJPEVYVJQNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-5-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide, also known as CDQA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. CDQA belongs to the class of quinoxaline derivatives and has been found to exhibit potent biological activities. The present paper aims to provide a comprehensive overview of CDQA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are essential for DNA replication and cell division. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation. This compound has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as CYP3A4 and CYP2D6, which may affect drug efficacy and toxicity.

Advantages and Limitations for Lab Experiments

N-(3-Chloro-5-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide has several advantages as a research tool. It is a potent and selective inhibitor of various signaling pathways involved in cancer and inflammation. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized. Therefore, caution should be exercised when using this compound in lab experiments.

Future Directions

N-(3-Chloro-5-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide has several potential future directions for research. It can be further optimized for its anti-cancer and anti-inflammatory activities. This compound can also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Furthermore, this compound can be used as a tool to study the molecular mechanisms involved in cancer and inflammation, which may lead to the discovery of new therapeutic targets. Finally, this compound can be used as a probe to study the metabolism and pharmacokinetics of drugs, which may improve drug efficacy and reduce toxicity.
Conclusion:
In conclusion, this compound is a promising chemical compound with significant potential for therapeutic applications. Its synthesis method has been optimized for high yield and purity, and it exhibits potent anti-cancer and anti-inflammatory activities. This compound's mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. This compound has several advantages as a research tool, but caution should be exercised when using it in lab experiments. This compound has several potential future directions for research, which may lead to the discovery of new drugs and therapeutic targets.

Synthesis Methods

The synthesis of N-(3-Chloro-5-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide involves the reaction of 3-chloro-5-methylaniline with ethyl 2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-2-yl)acetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product, this compound. The synthesis of this compound has been optimized for high yield and purity, and the compound can be obtained in a few steps with good reproducibility.

Scientific Research Applications

N-(3-Chloro-5-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-cancer activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, thereby preventing their proliferation.

Properties

IUPAC Name

N-(3-chloro-5-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-10-6-11(18)8-12(7-10)19-16(22)9-15-17(23)21-14-5-3-2-4-13(14)20-15/h2-8,15,20H,9H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQJPEVYVJQNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.